4-二甲氨基苯甲酸乙酯

描述

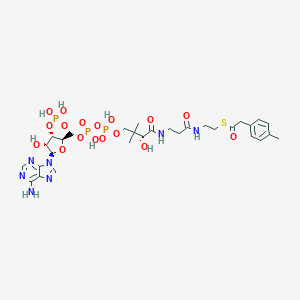

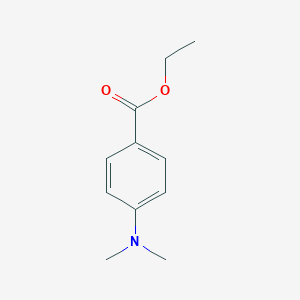

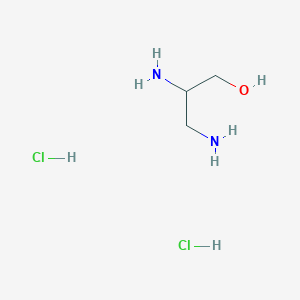

Ethyl 4-dimethylaminobenzoate (EDMAB) is an organic compound that is widely used in scientific research. It is a white to off-white crystalline powder that has a melting point of approximately 101-103°C and a boiling point of approximately 260-262°C. EDMAB is used in a variety of scientific applications, including synthesis, biochemical and physiological research, and laboratory experiments.

科学研究应用

细胞包封应用中的光引发剂

4-二甲氨基苯甲酸乙酯用作细胞包封应用中的光引发剂 . 该过程涉及使用光来引发形成细胞周围聚合物网络的化学反应,从而有效地将它们封装起来。 该技术通常用于组织工程和再生医学 .

有机合成

该化合物也适用于有机合成 . 有机合成是一种通过连接较简单的分子来构建复杂有机分子的方法。 该过程是生产许多人造化学品(包括药物、染料、聚合物等)的基础 .

UV固化涂料和油墨

4-二甲氨基苯甲酸乙酯用于UV固化涂料和油墨中,用于引发不饱和预聚物的光聚合 . UV固化是一种高速工艺,使用紫外光瞬间固化或“干燥”油墨、涂料或粘合剂。 这在包括汽车、电信、电子和印刷艺术在内的广泛行业中都有应用 .

活性药物成分中间体

除了上述应用外,4-二甲氨基苯甲酸乙酯还用作活性药物成分中间体 . 这意味着它用于生产活性药物成分 (API),这些成分是具有药用效果的药物中的物质 </a

作用机制

Target of Action

Ethyl 4-dimethylaminobenzoate (EDB) is primarily used as a photo-initiator in various applications . It is also known to exhibit strong estrogenic activity .

Mode of Action

EDB acts as a co-initiator with camphorquinone (CQ) in the photopolymerization process . Upon exposure to light within the blue spectral region (around 450 nm), the light is absorbed by CQ, which then interacts with EDB, initiating the polymerization of resin monomers .

Biochemical Pathways

The primary biochemical pathway influenced by EDB is the photopolymerization of dental adhesives and composites . This process involves the conversion of monomers into polymers through a radical polymerization reaction initiated by light absorption .

Pharmacokinetics

As a hydrophilic polymer, it is expected to have good water solubility .

Result of Action

The primary result of EDB’s action is the polymerization of dental resins , leading to the formation of a solid, durable material . This process is crucial in the fabrication of dental materials, including adhesives and composites .

Action Environment

The efficacy and stability of EDB are influenced by environmental factors such as light and temperature. Its photoinitiator activity requires light within the blue spectral region for activation . Additionally, it should be stored below +30°C to maintain its stability .

安全和危害

Ethyl 4-dimethylaminobenzoate may damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Ethyl 4-dimethylaminobenzoate has potential applications in the field of solid-liquid phase change materials due to its large enthalpy of solid-liquid phase transition and moderate melting temperature . It is also used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .

生化分析

Biochemical Properties

Ethyl 4-dimethylaminobenzoate is known to interact with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials . The nature of these interactions is primarily photoinitiation, where Ethyl 4-dimethylaminobenzoate acts as a co-initiator .

Cellular Effects

The cellular effects of Ethyl 4-dimethylaminobenzoate are primarily observed in its role as a photoinitiator in cell encapsulation applications . It influences cell function by initiating the polymerization of resin monomers upon exposure to light .

Molecular Mechanism

At the molecular level, Ethyl 4-dimethylaminobenzoate exerts its effects through its role as a photoinitiator . Upon exposure to light, it initiates the polymerization of resin monomers, which is a crucial process in the formation of dental materials .

Temporal Effects in Laboratory Settings

The temporal effects of Ethyl 4-dimethylaminobenzoate in laboratory settings are primarily related to its stability as a photoinitiator . Over time, it continues to effectively initiate the polymerization of resin monomers upon exposure to light .

Metabolic Pathways

It is known that it plays a role in the polymerization of resin monomers, a process that is crucial in the formation of dental materials .

Transport and Distribution

Given its role as a photoinitiator, it is likely to be distributed wherever resin monomers are present .

Subcellular Localization

Given its role as a photoinitiator, it is likely to be localized wherever resin monomers are present .

属性

IUPAC Name |

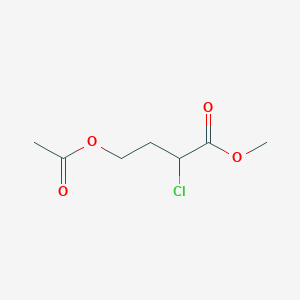

ethyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUGPQWGEGAKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044763 | |

| Record name | Parbenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals, White crystalline powder; [Acros Organics MSDS] | |

| Record name | Benzoic acid, 4-(dimethylamino)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-dimethylaminobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10287-53-3 | |

| Record name | Ethyl 4-(dimethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10287-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylbenzocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010287533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(dimethylamino)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Parbenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-dimethylaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARBENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/829S8D3Y0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Ethyl 4-dimethylaminobenzoate in scientific research?

A1: Ethyl 4-dimethylaminobenzoate is primarily employed as a co-initiator in photoinitiating systems for free radical polymerization, particularly in dental materials and other light-cured resins. [, , , , , , , , , , ]

Q2: How does Ethyl 4-dimethylaminobenzoate function as a co-initiator in photopolymerization?

A2: Ethyl 4-dimethylaminobenzoate acts as a hydrogen donor in a Type II photoinitiator system, typically alongside a photosensitizer like camphorquinone (CQ). Upon light irradiation, CQ forms an excited state and abstracts a hydrogen atom from EDMAB. This generates radicals from both CQ and EDMAB, initiating the polymerization of monomers. [, , , , , , , , ]

Q3: What are the advantages of using Ethyl 4-dimethylaminobenzoate in dental restorative materials?

A3: EDMAB, in conjunction with camphorquinone, enables the rapid curing of dental resins upon exposure to visible light, making it suitable for clinical applications. [, , ]

Q4: Are there alternative co-initiators to Ethyl 4-dimethylaminobenzoate in photopolymerization reactions?

A4: Yes, several alternative tertiary amines have been explored as co-initiators, including N-phenylglycine, 2-(dimethylamino)ethyl methacrylate (DMAEMA), triethanolamine, N,N,3,5-tetramethyl-aniline, and 4-N,N-(dimethylamino)phenylacetic acid. [, , , , ]

Q5: How does the efficiency of Ethyl 4-dimethylaminobenzoate compare to other co-initiators?

A5: The efficiency of EDMAB varies depending on the specific photoinitiator system and the monomer being polymerized. Studies using differential scanning photocalorimetry have shown that the accelerating ability of different amines can be ranked, and EDMAB has shown comparable or even superior performance to other amines in certain systems. [, , ]

Q6: Does the concentration of Ethyl 4-dimethylaminobenzoate influence polymerization efficiency?

A6: Yes, the concentration of EDMAB can significantly affect the rate and degree of polymerization. Studies have shown that there is an optimal concentration for maximum efficiency, beyond which the polymerization rate may decrease. [, ]

Q7: Can Ethyl 4-dimethylaminobenzoate be used with photoinitiators other than camphorquinone?

A7: While commonly paired with camphorquinone, EDMAB can potentially function with other photoinitiators. Research has explored its use with acylphosphine oxides, demonstrating an increase in polymerization rate compared to using CQ alone. []

Q8: Has Ethyl 4-dimethylaminobenzoate been explored for applications beyond dental materials?

A8: Yes, EDMAB has been investigated in various applications, including the preparation of strippable films for surface radioactive decontamination and blue light curable inks for textile digital printing. [, ]

Q9: What is the molecular formula and weight of Ethyl 4-dimethylaminobenzoate?

A9: The molecular formula of Ethyl 4-dimethylaminobenzoate is C11H15NO2, and its molecular weight is 193.24 g/mol. [, , ]

Q10: What spectroscopic techniques have been used to characterize Ethyl 4-dimethylaminobenzoate?

A10: Various spectroscopic techniques have been employed to characterize EDMAB, including Fourier transform infrared spectroscopy (FTIR), ultraviolet–visible absorption spectroscopy, fluorescence spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , , , , , , , ]

Q11: How does the inclusion of Ethyl 4-dimethylaminobenzoate affect the properties of dental composites?

A11: The incorporation of EDMAB in dental composites can influence properties such as degree of conversion, polymerization rate, mechanical strength, water sorption, solubility, color stability, and biocompatibility. [, , , , ]

Q12: Does the presence of Ethyl 4-dimethylaminobenzoate impact the stability of dental resins over time?

A12: The stability of dental resins containing EDMAB can be influenced by factors like light exposure, storage conditions, and the presence of other components in the formulation. Research suggests that EDMAB can contribute to color changes (yellowing) in dental resins upon prolonged light exposure. [, ]

Q13: Are there concerns about the leaching of Ethyl 4-dimethylaminobenzoate from dental materials?

A13: Yes, the potential leaching of EDMAB from dental materials is a concern due to its potential cytotoxicity and estrogenic effects. Studies have investigated the factors influencing monomer leaching, including the degree of conversion, composition of the resin, and storage conditions. [, , , ]

Q14: Have computational methods been employed to study Ethyl 4-dimethylaminobenzoate?

A14: Yes, computational chemistry techniques like density functional theory (DFT) have been used to investigate the molecular structure, vibrational spectra, and hyperpolarizabilities of EDMAB. These studies provide insights into its electronic structure and potential for non-linear optical applications. []

Q15: What are the potential health concerns associated with Ethyl 4-dimethylaminobenzoate?

A15: EDMAB has been identified as a potential endocrine disruptor, exhibiting estrogenic activity in in vitro studies. Furthermore, there are concerns regarding its potential cytotoxicity and allergic potential. [, , ]

Q16: Is Ethyl 4-dimethylaminobenzoate considered an environmental pollutant?

A16: EDMAB has been detected in food packaging materials and beverages, raising concerns about its potential migration into food and subsequent human exposure. Studies have focused on developing analytical methods to detect and quantify EDMAB in various matrices. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

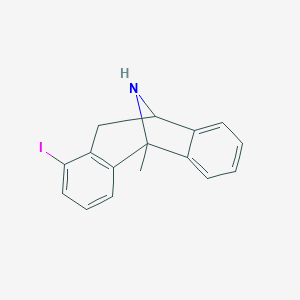

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

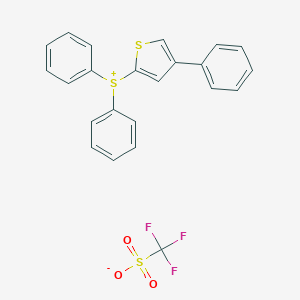

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)

![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)